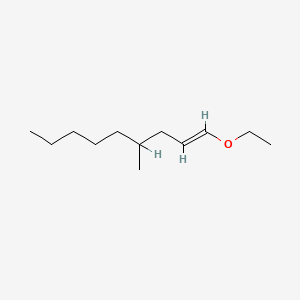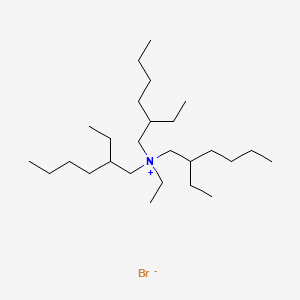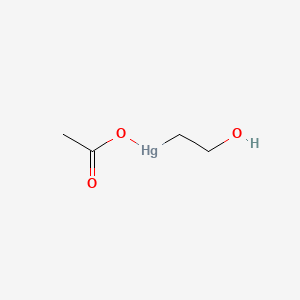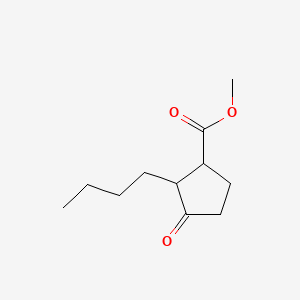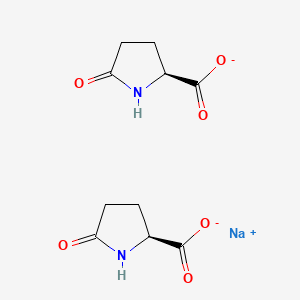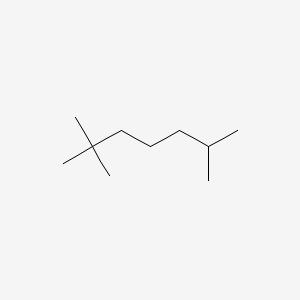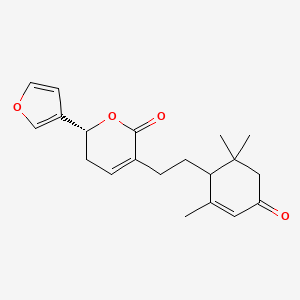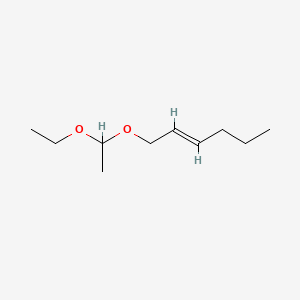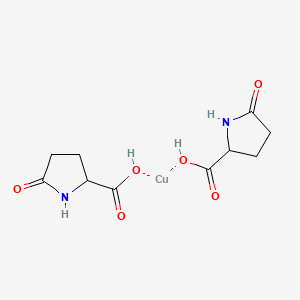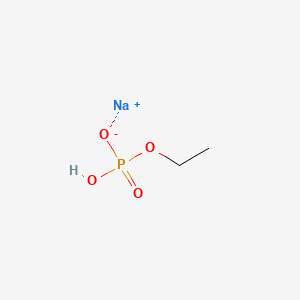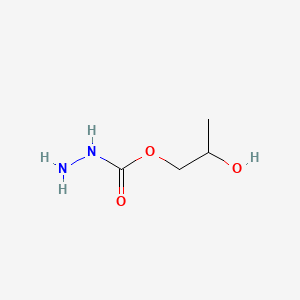
2-Hydroxypropyl carbazate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl carbazate is a chemical compound with the molecular formula C4H10N2O3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxypropyl group attached to a carbazate moiety, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl carbazate can be synthesized through several methods. One common approach involves the reaction of hydrazinecarboxylic acid with 2-hydroxypropyl ester. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates, including this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free flow-system synthesis. This method utilizes dimethyl carbonate and various amines to produce carbamates in a safe and efficient manner . The process is designed to minimize the risks associated with handling hazardous reagents and to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxypropyl carbazate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxypropyl and carbazate moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed: The major products formed from the reactions of this compound include various carbamate derivatives, ureas, and substituted hydrazines. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Aplicaciones Científicas De Investigación
2-Hydroxypropyl carbazate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations. In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways .
In medicine, this compound is explored for its potential therapeutic properties, including its role as an anti-diabetic agent. Studies have shown that carbazole derivatives, including this compound, can reduce oxidative stress and modulate carbohydrate metabolism, making them promising candidates for the treatment of diabetes . In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives due to its ability to form stable and durable materials .
Mecanismo De Acción
The mechanism of action of 2-hydroxypropyl carbazate involves its interaction with specific molecular targets and pathways. In biological systems, it acts by inhibiting certain enzymes and modulating signaling pathways that are involved in metabolic processes. For example, it can inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption . This inhibition leads to a reduction in postprandial blood glucose levels, making it beneficial for managing diabetes.
Comparación Con Compuestos Similares
2-Hydroxypropyl carbazate can be compared with other similar compounds, such as (2-Hydroxypropyl)-γ-cyclodextrin and (2-Hydroxypropyl)-β-cyclodextrin. These compounds share the hydroxypropyl group but differ in their core structures and applications. While this compound is primarily used in chemical synthesis and medicinal research, hydroxypropyl-cyclodextrins are widely used as solubilizing agents in pharmaceutical formulations .
The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential therapeutic applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
66470-91-5 |
|---|---|
Fórmula molecular |
C4H10N2O3 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
2-hydroxypropyl N-aminocarbamate |
InChI |
InChI=1S/C4H10N2O3/c1-3(7)2-9-4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8) |
Clave InChI |
WBFZHJXKTITYLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


